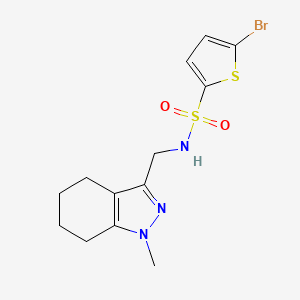

5-bromo-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-bromo-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrN3O2S2/c1-17-11-5-3-2-4-9(11)10(16-17)8-15-21(18,19)13-7-6-12(14)20-13/h6-7,15H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKHIMOSPYSLNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNS(=O)(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the indazole core. One common approach is the Fischer indazole synthesis, which involves the reaction of hydrazines with ketones or aldehydes under acidic conditions. The indazole core can then be functionalized with the appropriate substituents, such as the bromo group on the thiophene ring and the sulfonamide group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The bromo group on the thiophene ring can be oxidized to form a bromine oxide or other oxidized derivatives.

Reduction: : The sulfonamide group can be reduced to form a sulfonamide amine.

Substitution: : The compound can undergo nucleophilic substitution reactions at the bromo or sulfonamide positions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: : Bromine oxide derivatives.

Reduction: : Sulfonamide amine derivatives.

Substitution: : Various substituted thiophene and indazole derivatives.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : Its biological activity can be explored for potential therapeutic uses.

Medicine: : It may have applications in drug discovery and development, particularly in the design of new pharmaceuticals.

Industry: : It can be used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific biological targets and pathways. It may interact with enzymes, receptors, or other molecular targets to exert its effects. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Structural Analogs with Sulfonamide Linkages

Compound 2w: 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide ()

- Core Structure : Pyrazole and naphthalene-sulfonamide vs. thiophene-sulfonamide and indazole in the target compound.

- Substituents : Bromine on pyrazole vs. thiophene; chlorine on pyridine vs. methyl on indazole.

- Synthesis : Prepared via NaH/THF-mediated coupling, similar to sulfonamide bond formation in the target compound.

- Key Differences : The naphthalene group in 2w may enhance π-π stacking interactions, while the thiophene in the target compound offers smaller steric bulk. Chlorine substituents in 2w could increase lipophilicity compared to the target’s methyl group .

Table 1: Comparison of Sulfonamide Derivatives

Tetrahydroindazole Derivatives

1-Methyl-4:5:6:7-tetrahydroindazole ()

- Core Structure : Similar tetrahydroindazole system but lacking the thiophene-sulfonamide moiety.

- Substituents : Methyl group at the 1-position (same as target compound).

- Synthesis : Historically prepared via thermal decomposition of carboxylic acids, contrasting with modern methods likely used for the target compound.

- Ethyl derivatives (e.g., 1-ethyltetrahydroindazole-3-carboxylic acid) from suggest alkyl chain length impacts solubility; the target’s methyl group may balance lipophilicity and metabolic stability .

Substituent Effects on Physicochemical Properties

- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability may increase van der Waals interactions in the target compound compared to chlorine-containing analogs like 2w.

- Alkyl Groups: Methyl on the indazole (target) vs. ethyl in derivatives.

- Heterocycle Choice : Thiophene (target) vs. pyridine (2w). Thiophene’s sulfur atom may contribute to electron-rich environments, influencing reactivity or binding specificity.

Crystallographic and Structural Analysis

While direct structural data for the target compound is absent in the evidence, tools like SHELX and WinGX () are critical for analyzing similar compounds. For example:

- WinGX/ORTEP : Could visualize anisotropic displacement parameters, aiding in comparing conformational flexibility between the target and analogs like 2w .

Biological Activity

5-bromo-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action based on recent studies.

Synthesis of the Compound

The synthesis of this compound typically involves the following steps:

- Preparation of Thiophene Derivative : The initial step involves synthesizing the thiophene-2-sulfonamide backbone.

- Bromination : Bromination is performed to introduce the bromine atom at the 5-position of the thiophene ring.

- Indazole Integration : The indazole moiety is then introduced through a nucleophilic substitution reaction involving the methylated indazole derivative.

The final compound is characterized using spectroscopic methods including NMR and IR spectroscopy to confirm its structure.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of this compound against resistant strains of bacteria. For instance, it has shown significant activity against New Delhi Metallo-beta-lactamase producing Klebsiella pneumoniae with a Minimum Inhibitory Concentration (MIC) of 0.39 μg/mL and a Minimum Bactericidal Concentration (MBC) of 0.78 μg/mL .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| New Delhi Metallo-beta-lactamase K. pneumoniae ST147 | 0.39 | 0.78 |

The mechanism by which this compound exerts its antibacterial effects involves interaction with bacterial proteins that are essential for cell wall synthesis and function. In silico studies have indicated that it forms hydrogen bonds and hydrophobic interactions with target proteins extracted from resistant bacterial strains .

Case Studies

A notable case study involved the evaluation of this compound's efficacy in vitro against various pathogenic bacteria. The study utilized an agar diffusion method to assess the zone of inhibition and MIC values compared to standard antibiotics like penicillin. Results indicated that the compound significantly inhibited bacterial growth, showcasing its potential as a lead candidate for further development in antibiotic therapies .

Cytotoxicity and Safety Profile

In addition to its antibacterial properties, the cytotoxicity profile was assessed using various human cell lines. The results demonstrated that while exhibiting potent antibacterial activity, the compound maintained a relatively low cytotoxicity against normal human cells, suggesting a favorable therapeutic index for further development .

Q & A

(Basic) What are the foundational steps for synthesizing 5-bromo-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-sulfonamide?

Methodological Answer:

The synthesis typically involves:

- Sulfonamide Formation: React 5-bromothiophene-2-sulfonyl chloride with the indazole-methylamine derivative under basic conditions (e.g., NaH in THF) to form the sulfonamide bond .

- Microwave-Assisted Cross-Coupling: For functionalization, use palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids under microwave irradiation (60°C, 10 min, 300 W) to improve reaction efficiency .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures ensures purity.

Key Considerations: Monitor reaction progress via TLC and confirm intermediates via H NMR (e.g., sulfonamide proton at δ 3.5–4.0 ppm) .

(Basic) How is the molecular structure of this compound confirmed post-synthesis?

Methodological Answer:

- X-ray Crystallography: Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane). Use SHELX-97 for structure solution and refinement, focusing on anisotropic displacement parameters for heavy atoms (Br, S) .

- Spectroscopic Validation: C NMR to confirm sulfonamide connectivity (C-SO-N at ~120–130 ppm) and mass spectrometry (HRMS-ESI) for molecular ion verification .

Software Tools: WinGX suite for crystallographic data processing and ORTEP for visualizing anisotropic displacement ellipsoids .

(Advanced) How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

- Catalyst Screening: Compare Pd(PPh)Cl vs. Pd(OAc) with ligands (e.g., XPhos) to enhance cross-coupling efficiency .

- Solvent Effects: Test polar aprotic solvents (DMF, THF) for sulfonamide formation; microwave irradiation reduces side-product formation .

- Temperature Control: For exothermic steps (e.g., chlorosulfonation), use ice baths to prevent decomposition .

Data Analysis: Design a factorial experiment (e.g., 3 design) varying catalyst loading and temperature, analyzing yield via ANOVA.

(Advanced) How to resolve discrepancies between computational (DFT) and experimental (X-ray) structural data?

Methodological Answer:

- Refinement Protocols: In SHELXL, apply restraints for disordered regions and validate hydrogen bonding via Hirshfeld surface analysis .

- DFT Benchmarking: Use Gaussian09 with B3LYP/6-31G(d,p) to optimize geometry, comparing bond lengths/angles with X-ray data. Adjust basis sets for heavy atoms (e.g., LANL2DZ for Br) .

- Twinning Analysis: If high R-factors persist, use TWINLAW in SHELXL to detect twinning and refine using HKLF5 .

(Advanced) How to design a structure-activity relationship (SAR) study for antimicrobial activity?

Methodological Answer:

- Scaffold Modification: Synthesize analogs with substituent variations on the thiophene (e.g., Cl, CF) and indazole (e.g., alkyl groups) moieties .

- Biological Assays: Test against Gram-negative (E. coli, Klebsiella pneumoniae) and Gram-positive (Staphylococcus aureus) strains via broth microdilution (MIC determination) .

- Mechanistic Probes: Use fluorescence-based assays (e.g., SYTOX Green uptake) to evaluate membrane disruption vs. target inhibition .

(Basic) What analytical techniques are critical for assessing purity and stability?

Methodological Answer:

- HPLC-DAD: Use a C18 column (acetonitrile/water + 0.1% TFA) to quantify impurities (>98% purity threshold) .

- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C indicates suitability for high-temperature reactions).

- Hygroscopicity Testing: Store samples at 40°C/75% RH for 4 weeks; monitor via H NMR for hydrolysis (e.g., sulfonamide bond cleavage) .

(Advanced) How to analyze anisotropic displacement parameters in crystallography?

Methodological Answer:

- ORTEP Visualization: Generate displacement ellipsoids at 50% probability; elongated ellipsoids along specific bonds suggest dynamic disorder .

- ADP Restraints: In SHELXL, apply RIGU and DELU restraints to model thermal motion accurately, especially for flexible methyl groups .

- Comparison with CSD: Cross-reference with Cambridge Structural Database entries for similar sulfonamides to validate ADPs .

(Advanced) How to evaluate biological activity against drug-resistant bacterial strains?

Methodological Answer:

- Panel Selection: Include ESBL-producing E. coli and methicillin-resistant S. aureus (MRSA) .

- Synergy Studies: Combine with sub-inhibitory concentrations of β-lactams (e.g., imipenem) to assess potentiation effects via checkerboard assays.

- Resistance Gene Profiling: Use RT-PCR to quantify expression of efflux pumps (e.g., AcrAB-TolC) post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.